N'-amino-2-methylpropanimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C8H20Cl2N6 and a molecular weight of 271.19 g/mol . This compound is commonly used as a free radical initiator in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-2-methylpropanimidamide dihydrochloride typically involves the reaction of 2-methylpropionamidine with an azo compound under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions include maintaining a temperature range of 0-6°C to ensure the stability of the compound, as it is sensitive to heat and light .
Industrial Production Methods
Industrial production of N’-amino-2-methylpropanimidamide dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled environments to ensure the quality and consistency of the final product . The compound is typically produced in granular form and stored in airtight containers to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
N’-amino-2-methylpropanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2-methylpropanimidamide dihydrochloride include strong oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of N’-amino-2-methylpropanimidamide dihydrochloride depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N’-amino-2-methylpropanimidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a free radical initiator in polymerization reactions and other chemical processes.
Biology: The compound is used to study oxidative stress and its effects on biological systems.
Medicine: It is employed in research related to oxidative damage and its role in various diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N’-amino-2-methylpropanimidamide dihydrochloride involves the generation of free radicals, which can initiate various chemical reactions . The compound acts as a free radical initiator by decomposing to form reactive species that can interact with other molecules . These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-amino-2-methylpropanimidamide dihydrochloride include:
2,2’-Azobis(2-amidinopropane) dihydrochloride: This compound is also a free radical initiator and is used in similar applications.
2,2’-Azobis(isobutyronitrile): Another free radical initiator used in polymerization reactions.
Uniqueness
N’-amino-2-methylpropanimidamide dihydrochloride is unique due to its specific structure and reactivity. Its ability to generate free radicals under controlled conditions makes it particularly useful in scientific research and industrial applications . Additionally, its stability and solubility in various solvents contribute to its versatility .
Eigenschaften
CAS-Nummer |
2913587-32-1 |
---|---|
Molekularformel |
C4H13Cl2N3 |
Molekulargewicht |
174.07 g/mol |
IUPAC-Name |
N'-amino-2-methylpropanimidamide;dihydrochloride |
InChI |
InChI=1S/C4H11N3.2ClH/c1-3(2)4(5)7-6;;/h3H,6H2,1-2H3,(H2,5,7);2*1H |
InChI-Schlüssel |
NXFSENHNROBUSL-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)/C(=N/N)/N.Cl.Cl |
Kanonische SMILES |
CC(C)C(=NN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.